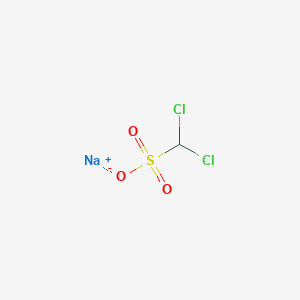
3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride can be represented by the SMILES stringCl.FC1CNC1 . The InChI key for this compound is PXFUWRWCKSLCLS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride are not fully detailed in the search results. It is known to be a solid , but additional properties such as melting point, boiling point, and solubility are not provided.Applications De Recherche Scientifique
Chemical Synthesis and Modification
The introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases, including 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride, can be achieved through a radical addition method known as the Minisci reaction. This process allows for the incorporation of oxetane or azetidine into heteroaromatic systems, which are pivotal in drug discovery. Such modifications have found applications in developing potent inhibitors and drugs, like the EGFR inhibitor gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009).
Radiotracer Development for PET Imaging
In the field of radiotracer development, compounds similar to 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride, such as azetidine derivatives, have been studied for their binding properties with nicotinic acetylcholine receptors. These studies aim to develop new positron emission tomography (PET) ligands for imaging central nervous system receptors. For instance, fluorinated derivatives of azetidine have shown promising properties for PET imaging, indicating the potential of 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride in similar applications (Doll et al., 1999).
Fluorocyclization for Heterocycle Construction
The strategy of fluorocyclization has been applied to construct four-membered heterocycles, including oxetanes and azetidines. This method demonstrates the role of electron-donating groups in facilitating the cyclization process, which could be relevant for synthesizing derivatives of 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride. Such synthetic strategies enhance the versatility of fluorine-containing heterocycles in chemical synthesis and drug design (Zhang et al., 2021).
Nucleophilic Substitution Reactions
The reactivity and regioselectivity of nucleophilic substitution reactions in strained heterocycles, such as aziridines and azetidines, can be profoundly affected by fluorine substitution. This insight can guide the functionalization of compounds like 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride, optimizing their chemical reactivity for various scientific applications, including the synthesis of new pharmaceuticals and materials (Banks, 2006).
Propriétés
IUPAC Name |
3-fluoro-3-(oxolan-3-yl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO.ClH/c8-7(4-9-5-7)6-1-2-10-3-6;/h6,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFDPIFXNGYMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)

![1-(3-{[(Benzyloxy)carbonyl]amino}propanoyl)-3-azetidinyl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B1484427.png)
![2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol](/img/structure/B1484431.png)

![trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484434.png)


![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)


![1-(5-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484443.png)
